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Compound of Interest

Compound Name:
2-Bromo-3-chloro-6-

fluorophenylboronic acid

Cat. No.: B2954249 Get Quote

An In-Depth Technical Guide to 2-Bromo-3-chloro-6-fluorophenylboronic acid: Structure,

Synthesis, and Application

In the landscape of modern drug discovery and materials science, the strategic

functionalization of aromatic scaffolds is paramount. Phenylboronic acids stand out as

exceptionally versatile building blocks, primarily due to their pivotal role in palladium-catalyzed

cross-coupling reactions. The introduction of multiple halogen substituents, such as in 2-
Bromo-3-chloro-6-fluorophenylboronic acid, creates a highly tailored reagent with unique

electronic and steric properties. This guide provides an in-depth examination of this specific

boronic acid, offering researchers and development professionals a comprehensive resource

on its structure, synthesis, reactivity, and practical applications.

Core Physicochemical and Structural Properties
2-Bromo-3-chloro-6-fluorophenylboronic acid is a polysubstituted aromatic compound that

serves as a valuable intermediate in organic synthesis. Its core properties are summarized

below, providing a foundational understanding of this reagent.
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Property Value Source(s)

CAS Number 1451392-82-7 [1][2]

Molecular Formula C₆H₄BBrClFO₂ [3]

Molecular Weight 253.26 g/mol [3]

Appearance White to off-white solid [3]

Purity Typically ≥97% [3]

Storage Inert atmosphere, 2-8°C

Synonyms
(2-Bromo-3-chloro-6-

fluorophenyl)boronic acid
[2]

graph "molecular_structure" {

layout=neato;

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Define nodes for atoms with positions

C1 [label="C", pos="0,1.2!"];

C2 [label="C", pos="-1.04,0.6!"];

C3 [label="C", pos="-1.04,-0.6!"];

C4 [label="C", pos="0,-1.2!"];

C5 [label="C", pos="1.04,-0.6!"];

C6 [label="C", pos="1.04,0.6!"];

B [label="B", pos="2.4,1.1!"];

O1 [label="O", pos="3.2,0.4!"];

H_O1 [label="H", pos="3.8,0.7!"];

O2 [label="O", pos="2.4,2.2!"];

H_O2 [label="H", pos="2.9,2.6!"];

Br [label="Br", pos="-2.2,1.1!"];

Cl [label="Cl", pos="-2.2,-1.1!"];
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F [label="F", pos="0,2.3!"];

H4 [label="H", pos="0,-2.3!"];

H5 [label="H", pos="2.0,-1.1!"];

// Define edges for bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- B;

B -- O1;

O1 -- H_O1;

B -- O2;

O2 -- H_O2;

C2 -- Br;

C3 -- Cl;

C1 -- F;

C4 -- H4;

C5 -- H5;

}

Caption: 2D Structure of 2-Bromo-3-chloro-6-fluorophenylboronic acid.

In-depth Structural Analysis: The Impact of
Polysubstitution
The unique reactivity of 2-Bromo-3-chloro-6-fluorophenylboronic acid is a direct

consequence of its molecular architecture. The boron atom is sp²-hybridized, resulting in a

trigonal planar geometry for the B(OH)₂ group, which contains a vacant p-orbital, conferring its

Lewis acidic character[4].
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In the solid state, phenylboronic acids typically form hydrogen-bonded dimers[4]. It is highly

probable that 2-Bromo-3-chloro-6-fluorophenylboronic acid adopts a similar arrangement.

Structural studies of related compounds, such as [3-Bromo-2-(3-

fluorobenzyloxy)phenyl]boronic acid, show that one hydroxyl group participates in

intermolecular hydrogen bonding to form a centrosymmetric dimer, while the other may be

involved in intramolecular interactions if a suitable acceptor is present[5]. In the case of our title

compound, the ortho-fluoro substituent could potentially form a weak intramolecular O-H···F

hydrogen bond, a phenomenon observed in other ortho-fluorophenylboronic acids[6]. This

interaction, however, is generally not strong enough to prevent the primary dimeric synthon

formation.

The boronic acid group tends to be nearly coplanar with the phenyl ring to maximize

resonance, though steric hindrance from the bulky ortho-bromo group likely induces a slight

twist[6]. This steric clash is a critical feature, influencing the compound's reactivity in coupling

reactions by potentially hindering the approach to the palladium center during the catalytic

cycle.

Synthesis and Handling: A Practical Workflow
The preparation of arylboronic acids is a well-established field in organic chemistry. A common

and reliable method involves the reaction of an organometallic intermediate with a trialkyl

borate. The following protocol outlines a plausible synthetic route starting from 1,2-dibromo-3-

chloro-6-fluorobenzene.
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Start: 1,2-Dibromo-3-chloro-6-fluorobenzene

Halogen-Lithium Exchange
- n-BuLi, THF

- -78 °C

Borylation
- Triisopropyl borate, -78 °C to RT

Acidic Hydrolysis
- Aqueous HCl

Product: 2-Bromo-3-chloro-6-fluorophenylboronic acid

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Lithiation-
Borylation

Precaution: This reaction must be conducted under a dry, inert atmosphere (e.g., Argon or

Nitrogen) using anhydrous solvents. n-Butyllithium is a pyrophoric reagent and must be

handled with extreme care.

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,2-dibromo-

3-chloro-6-fluorobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05

equiv, solution in hexanes) is added dropwise via the dropping funnel, maintaining the
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internal temperature below -70 °C. The selective exchange of the bromine at position 2 is

anticipated due to directing effects of the adjacent substituents. The mixture is stirred at -78

°C for 1 hour.

Borylation: Triisopropyl borate (1.2 equiv) is added dropwise at -78 °C. The reaction mixture

is allowed to warm slowly to room temperature and stirred overnight.

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric

acid (2 M) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is

extracted three times with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced

pressure[7].

Purification: The crude solid is purified by recrystallization from an appropriate solvent

system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product.

Handling and Safety
2-Bromo-3-chloro-6-fluorophenylboronic acid is an irritant. Appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All

manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data

Sheet (SDS) for complete hazard information.

Reactivity Profile and Key Applications
The primary utility of this reagent lies in its application as a coupling partner in the Suzuki-

Miyaura reaction, a Nobel Prize-winning method for C-C bond formation.

Electronic Effects and Acidity
The presence of three halogen atoms significantly impacts the electronic nature of the phenyl

ring. Both fluorine and chlorine are strongly electron-withdrawing through induction, which

increases the Lewis acidity of the boronic acid. This enhanced acidity can facilitate the crucial

transmetalation step of the Suzuki-Miyaura catalytic cycle[8][9]. The pKa of unsubstituted

phenylboronic acid is approximately 8.8[4], while fluorinated analogs can have pKa values as

low as 6-7, depending on the substitution pattern[10]. The combined inductive effects of F and

Cl in the title compound suggest it is a relatively acidic boronic acid, enhancing its reactivity.
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The Suzuki-Miyaura Coupling Reaction
This reaction enables the formation of biaryl structures, which are common motifs in

pharmaceuticals and organic materials. The general mechanism involves a palladium(0)

catalyst.

Pd(0)L₂

R¹-Pd(II)L₂-X

Oxidative
Addition

R¹-Pd(II)L₂-R²

Transmetalation

Reductive
Elimination

R¹-R²

R¹-X

R²-B(OH)₂
+ Base

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alfa-chemistry.com [alfa-chemistry.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b2954249?utm_src=pdf-body-img
https://www.benchchem.com/product/b2954249?utm_src=pdf-custom-synthesis
https://www.alfa-chemistry.com/2-bromo-3-chloro-6-fluorophenylboronic-acid-cas-1451392-82-7-item-60228.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2954249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 1451392-82-7・(2-Bromo-3-chloro-6-fluorophenyl)boronic acid・(2-Bromo-3-chloro-6-
fluorophenyl)boronic acid【詳細情報】｜試薬-富士フイルム和光純薬 [labchem-
wako.fujifilm.com]

3. 3-Bromo-2-chloro-6-fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

5. [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Organic Syntheses Procedure [orgsyn.org]

8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. mdpi.com [mdpi.com]

To cite this document: BenchChem. [2-Bromo-3-chloro-6-fluorophenylboronic acid structural
information]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2954249#2-bromo-3-chloro-6-fluorophenylboronic-
acid-structural-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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